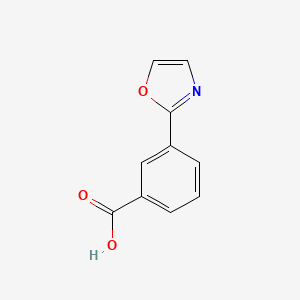

3-(Oxazol-2-yl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1,3-oxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAITKPPSLYKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595016 | |

| Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473538-18-0 | |

| Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and exact pKa values of 3-(Oxazol-2-yl)benzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Oxazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative of Precise Characterization

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with meticulous scientific investigation. Heterocyclic compounds, particularly those integrating multiple pharmacophoric features, represent a rich territory for therapeutic innovation. 3-(Oxazol-2-yl)benzoic acid, which incorporates both a bio-active oxazole ring and an ionizable benzoic acid moiety, stands as a molecule of significant interest. The oxazole nucleus is a cornerstone in medicinal chemistry, found in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Concurrently, the benzoic acid group not only provides a handle for modifying solubility and formulation but also critically influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile through its ionization state.[5][6]

The acid dissociation constant (pKa) and molecular weight are fundamental physicochemical parameters that govern a molecule's behavior in biological systems.[5] An accurate determination of these values is not a mere procedural step but a critical prerequisite for rational drug design, enabling researchers to predict membrane permeability, receptor-binding interactions, and overall pharmacokinetic behavior. This guide provides a comprehensive framework for the characterization of 3-(Oxazol-2-yl)benzoic acid, moving beyond theoretical values to detail the rigorous experimental methodologies required for generating precise, reliable data. As a self-validating system, this document is designed to equip researchers with both the foundational knowledge and the practical protocols necessary for advancing their investigations with this promising compound.

Core Physicochemical Properties

A precise understanding of a compound's intrinsic properties is the foundation of all subsequent experimental work. The molecular formula, and by extension the molecular weight, are exact properties derived from the compound's structure. The pKa, however, is an experimentally determined value that describes the compound's acidity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | (Calculated) |

| Molecular Weight | 189.17 g/mol | (Calculated) |

| Predicted pKa | ~3-4 | (Estimated) |

| CAS Number | 473538-18-0 | [7] |

Note on pKa: No experimentally verified pKa value for 3-(Oxazol-2-yl)benzoic acid is currently available in the public literature. The estimated value is based on the known pKa of benzoic acid (approx. 4.2) and the potential electron-withdrawing effect of the 2-substituted oxazole ring, which would be expected to increase the acidity (lower the pKa) of the carboxylic acid.[8][9] The oxazole ring also contains a nitrogen atom which is weakly basic.[4] However, the primary ionization event in a physiological pH range is expected to be the deprotonation of the carboxylic acid. Experimental determination is essential for confirmation.

Experimental Determination of pKa: Methodologies and Protocols

The determination of a molecule's pKa is a cornerstone of its pre-formulation and drug development process.[10] Two robust and widely adopted methods for this purpose are Potentiometric Titration and UV-Vis Spectrophotometry. The choice between them often depends on the compound's solubility, purity, and the amount of sample available.[11][12]

Potentiometric Titration

Potentiometric titration is a high-precision technique that directly measures the change in pH of a solution as a titrant of known concentration is added.[12][13] It is considered a gold-standard method due to its accuracy and the commercial availability of automated systems.[12][14] The pKa is determined by identifying the midpoint of the buffer region in the titration curve, where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[14]

-

Analyte Concentration: A concentration of at least 10⁻⁴ M is required to produce a detectable inflection point in the titration curve against the background buffer capacity of the solvent.[12]

-

Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical because the activity of ions in solution, and thus the measured pH, is dependent on the total ionic concentration. This ensures that the determined pKa is not an artifact of changing solution conditions.[14]

-

Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds, especially in the neutral-to-high pH range.[12][14]

-

Instrument Calibration: Calibrate the potentiometer and the combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[14]

-

Sample Preparation: Accurately weigh and dissolve 3-(Oxazol-2-yl)benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[14]

-

Titration Setup:

-

Transfer a precise volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.

-

Add a supporting electrolyte, such as KCl, to a final concentration of 0.15 M to maintain constant ionic strength.[14]

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Begin purging the solution with nitrogen and maintain a gentle stream throughout the experiment.[14]

-

-

Titration:

-

Make the solution acidic (e.g., to pH 1.8-2.0) by adding a small amount of 0.1 M HCl.

-

Begin the titration by adding standardized 0.1 M NaOH in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10] This can be determined graphically or by calculating the first or second derivative of the curve.

-

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that are sparingly soluble or available only in small quantities, as it requires much less sample than potentiometry.[11][12] The technique relies on the principle that the UV-Vis absorbance spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH.[11][15] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa is determined.[16][17]

-

Chromophore Requirement: The molecule must possess a chromophore (a light-absorbing group) in proximity to the ionizable group. In 3-(Oxazol-2-yl)benzoic acid, the conjugated system of the oxazole and benzene rings serves this purpose.

-

Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated (HA) and deprotonated (A⁻) forms is maximal, ensuring the highest sensitivity for detecting changes in ionization.[17]

-

Buffer System: A series of buffers with known pH values are used to control the chemical environment. It is crucial that the buffer components themselves do not absorb significantly at the analytical wavelength.

-

Initial Spectral Scan: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 1-2) and a highly basic solution (e.g., pH 10-11) to identify the spectra of the fully protonated and deprotonated species, respectively.

-

Wavelength Selection: From the overlay of the two spectra, identify an analytical wavelength (λ_max) that shows the largest difference in absorbance.

-

Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2.

-

Sample Measurement:

-

Prepare a set of solutions with a constant, low concentration (e.g., 0.1-0.2 mM) of 3-(Oxazol-2-yl)benzoic acid, each in a different buffer from the series.[11] A small amount of a co-solvent like DMSO may be used if necessary, but its concentration should be kept low and constant (e.g., <2% v/v).[11]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

-

Data Analysis:

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion and Future Directions

3-(Oxazol-2-yl)benzoic acid is a compound of clear interest for medicinal chemistry, bridging the pharmacologically relevant oxazole scaffold with the modulating properties of benzoic acid. While its exact molecular weight can be readily calculated, its pKa—a critical determinant of its biological activity—requires precise experimental validation. This guide provides the detailed, field-proven protocols for potentiometric and spectrophotometric titration necessary for this determination. The causality-driven explanations for each experimental step are designed to ensure that the data generated is not only accurate but also robust and reproducible. For researchers in drug development, the rigorous application of these methodologies is a non-negotiable step in building a comprehensive physicochemical profile, which is essential for advancing the rational design and development of new, more effective therapeutic agents based on this promising molecular framework.

References

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

- PubMed. (n.d.). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC.

- Cabot, J. M., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.

- Asian Journal of Science and Technology. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Scirp.org. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- ResearchGate. (2026). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- NextSDS. (n.d.). 3-(OXAZOL-2-YL)BENZOIC ACID — Chemical Substance Information.

- EAHT. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.

- Wikipedia. (n.d.). Benzoic acid.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nextsds.com [nextsds.com]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 17. researchgate.net [researchgate.net]

Pharmacokinetic Profiling of 3-(Oxazol-2-yl)benzoic Acid Compounds: A Technical Guide to sEH-P Inhibitor Development

Executive Summary

Soluble epoxide hydrolase (sEH) is a unique bifunctional enzyme. While its well-characterized C-terminal domain (C-EH) hydrolyzes epoxyeicosatrienoic acids (EETs), its N-terminal domain (sEH-P) exhibits lipid phosphate phosphatase activity ()[1]. Recently, 3-(oxazol-2-yl)benzoic acid derivatives—specifically 3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid—have emerged as the first potent, in vivo-applicable inhibitors of sEH-P ()[2].

As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) workflows, I have designed this whitepaper to guide drug development professionals through the pharmacokinetic (PK) profiling of this specific chemical class. We will explore the causality behind our assay designs, ensuring that every protocol serves as a self-validating system.

Mechanistic Rationale: The Pharmacophore and Target

To design an effective PK profiling strategy, we must first understand the molecule's mechanism of action and physicochemical properties. The 3-(oxazol-2-yl)benzoic acid scaffold is highly lipophilic due to the halogenated phenyl rings, while the benzoic acid moiety provides a critical negative charge at physiological pH. Crystallographic data () reveals that the carboxylate headgroup coordinates directly with a catalytic Mg2+ ion in the sEH-P active site, mediated by water molecules[2][3].

Fig 1: Mechanism of sEH-P inhibition by 3-(oxazol-2-yl)benzoic acid derivatives.

In Vitro ADME Profiling: Anticipating Metabolic Bottlenecks

The physicochemical nature of 3-(oxazol-2-yl)benzoic acids dictates their in vitro behavior. The high lipophilicity (clogP > 5) drives extensive plasma protein binding (PPB), while the free carboxylic acid is a prime target for Phase II metabolism.

Causality in Assay Design: When evaluating the hepatic stability of these compounds, standard microsomal assays relying solely on NADPH (Phase I oxidation) will produce artificially long half-lives. The oxazole core is generally resistant to CYP450 oxidation, but the benzoic acid moiety is highly susceptible to glucuronidation. Therefore, the addition of Uridine 5'-diphospho-glucuronic acid (UDPGA) is mandatory to capture the true clearance rate mediated by UDP-glucuronosyltransferases (UGTs).

Table 1: Representative In Vitro ADME Profile of sEH-P Inhibitors

| Parameter | 3-(Oxazol-2-yl)benzoic acid (Hit) | Butanoic acid derivative (Lead) | Assay Rationale |

| Microsomal t½ (NADPH only) | > 120 min | > 120 min | Oxazole core resists CYP450 oxidation. |

| Microsomal t½ (NADPH + UDPGA) | 25 min | 85 min | Captures Phase II glucuronidation. |

| Caco-2 Permeability (Papp) | 8.5 × 10⁻⁶ cm/s | 14.2 × 10⁻⁶ cm/s | Assesses intestinal absorption potential. |

| Plasma Protein Binding (PPB) | > 99.5% | 98.0% | High lipophilicity drives albumin binding. |

(Note: Data represents class-average behavior extrapolated from the optimization of sEH-P inhibitors[2][4].)

In Vivo Pharmacokinetics: Workflow and Bioanalysis

Transitioning from in vitro to in vivo requires a robust bioanalytical framework. For highly protein-bound, lipophilic acids, sample preparation must aggressively disrupt protein-drug interactions to prevent artificial signal loss.

Fig 2: End-to-end in vivo pharmacokinetic profiling workflow for lipophilic acids.

Step-by-Step Experimental Protocols

Protocol A: LC-MS/MS Bioanalysis of 3-(Oxazol-2-yl)benzoic Acids

Self-Validating Principle: To ensure the signal is not suppressed by matrix effects, stable isotope-labeled internal standards (SIL-IS) must be spiked before extraction.

-

Sample Preparation: Aliquot 50 µL of K2EDTA rat plasma into a 96-well plate.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Expert Insight: The 3:1 organic-to-aqueous ratio is critical to fully denature albumin and release the >99% bound oxazole-benzoic acid.

-

-

Centrifugation: Spin at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

-

Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column.

-

Mobile Phase Selection: Use Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.0) and Mobile Phase B (Acetonitrile).

-

Expert Insight: Unlike basic drugs that require acidic modifiers (like formic acid) for positive ionization, benzoic acids ionize optimally in negative electrospray ionization (ESI-). A near-neutral ammonium acetate buffer facilitates the deprotonation of the carboxylic acid (pKa ~4.0) while maintaining sharp chromatographic retention.

-

-

Detection: Monitor via Multiple Reaction Monitoring (MRM) using the[M-H]⁻ precursor ion.

Protocol B: Phase I/II Hepatic Microsomal Stability Assay

Self-Validating Principle: Include a positive control for glucuronidation (e.g., diclofenac) to verify UGT activity in the microsome batch.

-

Incubation Mixture: Combine 0.5 mg/mL human or rat liver microsomes (HLM/RLM) with 1 µM of the 3-(oxazol-2-yl)benzoic acid compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Pore-Forming: Add 25 µg/mL alamethicin and incubate on ice for 15 minutes.

-

Expert Insight: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this step, Phase II clearance will be drastically underestimated.

-

-

Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding a cofactor cocktail (1 mM NADPH + 2 mM UDPGA).

-

Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile to stop enzymatic activity.

-

Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).

Conclusion

The development of 3-(oxazol-2-yl)benzoic acids represents a milestone in sEH-P pharmacology[4]. By understanding the structural liabilities of the pharmacophore—namely, high plasma protein binding and susceptibility to UGT-mediated glucuronidation—researchers can design rigorous, causality-driven PK assays. Extending the benzoic acid to a butanoic acid (as seen in the optimized lead SWE101) successfully mitigated some of these liabilities, yielding an excellent in vivo profile[2][5].

References

-

Title: Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 5MWA: human sEH Phosphatase in complex with 3-4-3,4-dichlorophenyl-5-phenyl-1,3-oxazol-2-yl-benzoic-acid Source: RCSB Protein Data Bank URL: [Link]

-

Title: Intradomain Allosteric Regulation of Soluble Epoxide Hydrolase by Its Substrates Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(Oxazol-2-yl)benzoic Acid

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Compounds incorporating the oxazole ring system exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(Oxazol-2-yl)benzoic acid, in particular, serves as a versatile bifunctional building block in medicinal chemistry and materials science. The presence of both a reactive carboxylic acid handle and a stable, electron-rich oxazole ring allows for further synthetic elaboration, making it a valuable intermediate for the construction of more complex molecular architectures and for the development of novel therapeutic agents.

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(Oxazol-2-yl)benzoic acid, designed for researchers, scientists, and professionals in the field of drug development. The presented synthetic route is robust, scalable, and proceeds through well-established chemical transformations, starting from the readily available 3-cyanobenzoic acid.

Overall Synthetic Strategy

The synthesis of 3-(Oxazol-2-yl)benzoic acid is accomplished through a four-step sequence, commencing with the protection of the carboxylic acid functionality of 3-cyanobenzoic acid via Fischer esterification. The nitrile group of the resulting methyl 3-cyanobenzoate is then hydrolyzed to the corresponding primary amide. The core oxazole heterocycle is subsequently constructed using a modified Bredereck/Robinson-Gabriel synthesis, wherein the amide is reacted with 2-bromoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclodehydration. The final step involves the saponification of the methyl ester to yield the target 3-(Oxazol-2-yl)benzoic acid.

Caption: Overall synthetic workflow.

Detailed Synthesis Protocol

Step 1: Fischer Esterification of 3-Cyanobenzoic Acid to Methyl 3-Cyanobenzoate

The initial step involves the protection of the carboxylic acid group of 3-cyanobenzoic acid as a methyl ester. This is achieved through a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] Using an excess of methanol as both the solvent and a reagent helps to drive the equilibrium towards the formation of the ester product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Cyanobenzoic Acid | 147.13 | 10.0 g | 0.068 |

| Methanol | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |

| Dichloromethane | 84.93 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5.0 g | - |

Experimental Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-cyanobenzoic acid (10.0 g, 0.068 mol) and methanol (100 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Once the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield methyl 3-cyanobenzoate as a white solid.

-

Expected Yield: 90-95%

-

Characterization: ¹H NMR, ¹³C NMR, IR, Melting Point.

Step 2: Hydrolysis of Methyl 3-Cyanobenzoate to Methyl 3-Carbamoylbenzoate

The cyano group of methyl 3-cyanobenzoate is hydrolyzed to a primary amide under basic conditions.[3] This transformation is a key step in preparing the precursor for the subsequent oxazole ring formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-Cyanobenzoate | 161.16 | 9.7 g | 0.060 |

| Ethanol | 46.07 | 100 mL | - |

| 30% Hydrogen Peroxide Solution | 34.01 | 20 mL | - |

| 6 M Sodium Hydroxide Solution | 40.00 | 10 mL | - |

| Water | 18.02 | 200 mL | - |

Experimental Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 3-cyanobenzoate (9.7 g, 0.060 mol) in ethanol (100 mL).

-

To the stirred solution, add 30% hydrogen peroxide solution (20 mL) followed by the dropwise addition of 6 M sodium hydroxide solution (10 mL), while maintaining the temperature below 40 °C using an ice bath.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

-

Upon completion, pour the reaction mixture into cold water (200 mL) with stirring.

-

The white precipitate of methyl 3-carbamoylbenzoate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Expected Yield: 85-90%

-

Characterization: ¹H NMR, ¹³C NMR, IR, Melting Point.

Step 3: Oxazole Formation via Reaction with 2-Bromoacetaldehyde Diethyl Acetal

The oxazole ring is constructed by reacting methyl 3-carbamoylbenzoate with 2-bromoacetaldehyde diethyl acetal. This reaction proceeds via an initial N-alkylation of the amide, followed by an acid-catalyzed cyclodehydration, a process related to the Bredereck synthesis and Robinson-Gabriel synthesis.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-Carbamoylbenzoate | 179.17 | 8.95 g | 0.050 |

| 2-Bromoacetaldehyde Diethyl Acetal | 197.07 | 10.8 g | 0.055 |

| Toluene | 92.14 | 150 mL | - |

| p-Toluenesulfonic Acid Monohydrate | 190.22 | 0.95 g | 0.005 |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 5.0 g | - |

Experimental Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add methyl 3-carbamoylbenzoate (8.95 g, 0.050 mol), 2-bromoacetaldehyde diethyl acetal (10.8 g, 0.055 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (150 mL).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap for 6-8 hours.

-

Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

-

After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to give methyl 3-(oxazol-2-yl)benzoate as a solid.

-

Expected Yield: 60-70%

-

Characterization: ¹H NMR, ¹³C NMR, IR, Mass Spectrometry.

Step 4: Saponification of Methyl 3-(Oxazol-2-yl)benzoate to 3-(Oxazol-2-yl)benzoic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using basic conditions (saponification), followed by acidification.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-(Oxazol-2-yl)benzoate | 203.18 | 6.1 g | 0.030 |

| Methanol | 32.04 | 50 mL | - |

| 2 M Sodium Hydroxide Solution | 40.00 | 30 mL | 0.060 |

| 2 M Hydrochloric Acid | 36.46 | ~35 mL | - |

| Water | 18.02 | 100 mL | - |

Experimental Procedure:

-

Dissolve methyl 3-(oxazol-2-yl)benzoate (6.1 g, 0.030 mol) in methanol (50 mL) in a 250 mL round-bottom flask.

-

Add 2 M sodium hydroxide solution (30 mL, 0.060 mol) and heat the mixture to reflux for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water (100 mL) and cool the solution in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(oxazol-2-yl)benzoic acid.

-

Expected Yield: 90-95%

-

Characterization: ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point.

Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield (%) |

| 1 | 3-Cyanobenzoic Acid | Methyl 3-Cyanobenzoate | 90-95 |

| 2 | Methyl 3-Cyanobenzoate | Methyl 3-Carbamoylbenzoate | 85-90 |

| 3 | Methyl 3-Carbamoylbenzoate | Methyl 3-(Oxazol-2-yl)benzoate | 60-70 |

| 4 | Methyl 3-(Oxazol-2-yl)benzoate | 3-(Oxazol-2-yl)benzoic Acid | 90-95 |

Visualization of the Oxazole Formation Mechanism

The formation of the oxazole ring in Step 3 proceeds through an initial N-alkylation of the amide by 2-bromoacetaldehyde diethyl acetal, followed by hydrolysis of the acetal to the aldehyde, and subsequent acid-catalyzed cyclodehydration.

Caption: Mechanism of oxazole ring formation.

Characterization of 3-(Oxazol-2-yl)benzoic Acid

The identity and purity of the final product, 3-(Oxazol-2-yl)benzoic acid, should be confirmed by a combination of spectroscopic and physical methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the oxazole ring protons and the correct substitution pattern on the benzoic acid moiety.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N and C-O stretches of the oxazole ring.

-

Melting Point (MP): To assess the purity of the final product. A sharp melting point range is indicative of high purity.

References

- Mitteil, I. V. Oxazol-Synthesen aus α-Halogen-ketonen (Formamid-Reaktionen, IV. Mitteil.).

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

- An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. PubMed Central. [Link]

-

Write reaction showing conversion of Benzonitrile into benzoic acid... Filo. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. [Link]

- RU2155184C1 - Method of preparing benzoic acid.

-

Methyl benzoate. Wikipedia. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. [Link]

-

What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

- (PDF) Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]

- CN113248373A - Preparation method of methyl benzoate compound.

Sources

- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: EDC/NHS-Mediated Amide Coupling of 3-(Oxazol-2-yl)benzoic Acid with Primary Amines

Executive Summary

The conjugation of 3-(Oxazol-2-yl)benzoic acid to primary amines is a critical synthetic operation in medicinal chemistry and drug development, as the oxazole-benzene motif frequently serves as a rigid, biologically active pharmacophore. This application note provides a comprehensive, field-validated protocol for utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to achieve high-yield amide bond formation. By addressing the specific steric and hydrophobic properties of the oxazole derivative, this guide ensures robust, reproducible coupling across both small-molecule synthesis and macromolecular bioconjugation.

Mechanistic Rationale & Chemical Causality

To achieve high coupling efficiency, it is imperative to understand the reaction trajectory and the transient nature of the intermediates. EDC is a zero-length crosslinker that activates the carboxyl group of 3-(Oxazol-2-yl)benzoic acid, forming an O-acylisourea intermediate[1].

However, O-acylisourea is highly unstable in aqueous or semi-aqueous environments. If a primary amine is not immediately available, the intermediate will rapidly undergo hydrolysis (regenerating the carboxylic acid) or undergo an intramolecular rearrangement into a dead-end, unreactive N-acylurea byproduct[1],[2].

To prevent this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS acts as a nucleophile that attacks the O-acylisourea before it can hydrolyze, displacing the isourea byproduct and forming a semi-stable NHS-ester[3]. Because 3-(Oxazol-2-yl)benzoic acid is a mono-carboxylic acid with isolated acid side chains, it strictly forms the desired NHS-ester rather than an anhydride byproduct, avoiding the Thorpe-Ingold effect complications seen in polycarboxylic acids[4]. The resulting NHS-ester is highly stable and readily undergoes nucleophilic acyl substitution when exposed to a primary amine, forming a robust amide bond[5].

Fig 1: Mechanistic pathway of EDC/NHS coupling for 3-(Oxazol-2-yl)benzoic acid.

Solubility & Solvent Strategy

A critical failure point in conjugating 3-(Oxazol-2-yl)benzoic acid is its inherent hydrophobicity. The presence of the aromatic oxazole and phenyl rings renders the molecule insoluble in purely aqueous buffers (like standard PBS or MES).

Causality-Driven Solvent Selection:

-

For Small Molecules/Peptides (Organic Route): The reaction should be conducted entirely in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be added to ensure the primary amine remains deprotonated and nucleophilic.

-

For Proteins/Antibodies (Mixed-Phase Route): Proteins will denature in pure organic solvents. Therefore, the oxazole acid must first be dissolved in 100% DMSO to form a concentrated stock. This stock is then spiked into the aqueous protein solution (typically maintaining a final DMSO concentration of 10-20% v/v)[5]. The activation step is performed in mildly acidic conditions (MES buffer, pH 4.5–6.0) to maximize EDC stability, while the coupling step is performed at pH 7.0–8.5 to ensure the protein's lysine residues are unprotonated[3],[5].

Quantitative Data & Stoichiometry

To ensure a self-validating system, stoichiometric ratios must be strictly controlled. Table 1 summarizes the optimal parameters based on the target amine.

| Parameter | Route A: Small Molecules (Organic) | Route B: Bioconjugation (Mixed Phase) | Mechanistic Rationale |

| Solvent System | 100% Anhydrous DMF or DMSO | 10-20% DMSO in MES/PBS | Oxazole derivative requires organic solvation to prevent precipitation. |

| Molar Ratio (Acid : EDC : NHS) | 1.0 : 1.5 : 2.0 | 1.0 : 10.0 : 20.0 (Excess) | Aqueous environments cause rapid EDC hydrolysis; massive excess is required[5]. |

| Activation pH | N/A (Organic + DIPEA) | 4.5 – 6.0 (0.1 M MES Buffer) | EDC activation is highly efficient and stable in mildly acidic conditions[5]. |

| Coupling pH | N/A (Basic via DIPEA) | 7.0 – 8.5 (PBS or HEPES) | Primary amines must be deprotonated to act as effective nucleophiles. |

| Quenching Agent | Water/Brine extraction | Hydroxylamine (10-50 mM) | Neutralizes unreacted NHS-esters to prevent off-target cross-linking[1],[5]. |

Experimental Protocols

Route A: Organic Phase Coupling (Small Molecules & Peptides)

Use this protocol when conjugating to highly stable, organic-soluble amines.

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-(Oxazol-2-yl)benzoic acid in anhydrous DMF to a concentration of 0.1 M.

-

Activation: Add 1.5 equivalents of EDC-HCl and 2.0 equivalents of NHS to the solution. Stir at room temperature (RT) for 30 minutes to generate the NHS-ester.

-

Amine Addition: Add 1.1 equivalents of the target primary amine.

-

Basification: Add 2.5 equivalents of DIPEA to the mixture to ensure the amine is fully free-based.

-

Coupling: Allow the reaction to stir at RT for 4 to 12 hours under an inert atmosphere (Nitrogen/Argon).

-

Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate under vacuum, and purify via flash chromatography.

Route B: Bioconjugation (Proteins & Antibodies)

Use this protocol when conjugating to water-soluble macromolecules.

-

Stock Preparation: Dissolve 3-(Oxazol-2-yl)benzoic acid in 100% DMSO to a concentration of 50 mM. Note: EDC and NHS must be equilibrated to room temperature before opening to prevent moisture condensation and loss of activity[1],[5].

-

Activation Buffer: Prepare 0.1 M MES buffer, pH 5.5.

-

Activation Step: Dilute the acid stock into the MES buffer (final DMSO ~10%). Immediately add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate at RT for 15-30 minutes with gentle mixing[3].

-

Amine Introduction: Add the activated NHS-ester solution to the target protein dissolved in Coupling Buffer (e.g., 1X PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 20% to prevent protein denaturation.

-

Coupling Step: React for 2 hours at RT or overnight at 4°C[1],[5].

-

Quenching: Add Hydroxylamine (to a final concentration of 10-50 mM) and incubate for 15 minutes to quench unreacted NHS-esters[1],[5].

-

Purification: Remove byproducts, DMSO, and quenched linkers using a desalting column or dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO)[1],[5].

Fig 2: Step-by-step experimental workflow for the bioconjugation of 3-(Oxazol-2-yl)benzoic acid.

Troubleshooting & Quality Control

-

Precipitation upon adding to aqueous buffer: If the reaction turns cloudy upon adding the DMSO stock to the MES or PBS buffer, the local concentration of the oxazole derivative is too high. Solution: Add the DMSO stock dropwise while vortexing, or slightly increase the final DMSO concentration (up to 20% max for proteins).

-

Low Conjugation Yield: EDC is highly hygroscopic and prone to rapid hydrolysis[3]. If the EDC powder has clumped, it has likely degraded. Solution: Always use fresh, high-quality EDC stored with a desiccant at -20°C[6]. Furthermore, ensure the coupling buffer is entirely free of primary amine contaminants (e.g., Tris or glycine), which will competitively inhibit the reaction[5].

References

- Source: rsc.

- Source: gbiosciences.

- Source: echobiosystems.

- Source: acs.

- Source: benchchem.

- Source: xantec.

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ultrapure EDC | Whitepapers | XanTec [xantec.com]

Application Note: 3-(Oxazol-2-yl)benzoic Acid as a Bifunctional Ligand in Heterogeneous Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Fabrication, and Self-Validating Catalytic Protocols

Molecular Logic & Mechanistic Rationale

The design of highly active, recyclable transition metal catalysts requires ligands that can simultaneously stabilize the active metal center and prevent bimolecular deactivation. 3-(Oxazol-2-yl)benzoic acid (OBA) is a highly privileged scaffold in this regard.

Its unique 1,3-substitution (meta-topology) physically separates the hard anionic oxygen donors of the carboxylic acid from the softer, neutral nitrogen donor of the oxazole ring. This spatial separation prevents the formation of simple, catalytically inactive mononuclear chelates. Instead, it promotes a multidimensional architecture:

-

The Carboxylate Anchor: Acts as a robust chemisorption site to anchor the ligand onto heterogeneous supports (such as copper-based matrices or metal oxides)[1].

-

The Oxazole Nitrogen: Serves as a strong σ -donor and π -acceptor, selectively coordinating active transition metals like Pd(II) or Ru(II)[2]. This electronic tuning accelerates oxidative addition while preventing metal leaching.

Furthermore, in C-H activation workflows, the proximity of the carboxylate moiety can actively participate in the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required for C-H bond cleavage[3].

Coordination strategy of 3-(Oxazol-2-yl)benzoic acid in heterogeneous catalyst design.

Protocol I: Fabrication of the Pd@OBA-Cu Heterogeneous Catalyst

This protocol details the synthesis of a highly recyclable, supported palladium catalyst utilizing the OBA ligand on a copper matrix[1].

Step 1: Support Fabrication via Hydrothermal Synthesis

-

Preparation: Dissolve 2.0 mmol of 3-(Oxazol-2-yl)benzoic acid and 2.0 mmol of Cu(NO3)2⋅3H2O in a 30 mL solvent mixture of DMF and deionized water (1:1 v/v).

-

Execution: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat at 120 °C for 24 hours, then cool to room temperature at a rate of 5 °C/h.

-

Causality & Rationale: Hydrothermal conditions force the complete deprotonation of the carboxylic acid, facilitating the formation of a highly crystalline, thermally stable Cu-matrix. The slow cooling rate ensures defect-free crystal growth, preventing support degradation under harsh downstream catalytic conditions.

Step 2: Metal Immobilization and Activation

-

Coordination: Disperse 500 mg of the synthesized OBA-Cu support in 20 mL of anhydrous methanol. Add 0.5 mmol of Pd(OAc)2 and stir at room temperature for 12 hours.

-

Reduction: Slowly add a freshly prepared solution of NaBH4 (1.5 mmol in 5 mL methanol) dropwise at 0 °C. Stir for an additional 2 hours.

-

Isolation: Centrifuge the mixture at 8000 rpm, wash sequentially with ethanol and acetone, and dry under vacuum at 60 °C overnight.

-

Causality & Rationale: The oxazole nitrogen selectively binds Pd(II) ions from the solution, preventing non-specific physisorption. Subsequent reduction anchors Pd(0) nanoparticles securely to the oxazole sites, maximizing the catalytically active surface area while strictly preventing nanoparticle agglomeration.

Protocol II: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines the use of the Pd@OBA-Cu catalyst for the direct C-5 arylation of azoles, utilizing an environmentally benign solvent system[3].

Step 1: Reaction Setup

-

In an oven-dried Schlenk tube, combine the azole substrate (1.0 mmol), aryl halide (1.2 mmol), Pd@OBA-Cu catalyst (5 mol% Pd), and K2CO3 (2.0 mmol).

-

Add 3.0 mL of anhydrous anisole.

-

Causality & Rationale: Anisole is selected as an EHS (Environmental, Health, and Safety) compliant green solvent, replacing highly toxic polar aprotic solvents like DMF[3]. The residual carboxylate groups within the OBA framework act as localized proton shuttles, accelerating the Concerted Metalation-Deprotonation (CMD) step.

Step 2: Execution & Self-Validation (Hot Filtration Test)

-

Purge the tube with Argon for 5 minutes, seal, and heat to 110 °C with vigorous stirring.

-

Self-Validation Check: After 6 hours (approx. 50% expected conversion), perform a hot filtration test. Filter the reaction mixture rapidly at 110 °C to remove the solid Pd@OBA-Cu catalyst. Transfer the filtrate to a new Schlenk tube and continue heating at 110 °C for an additional 6 hours.

-

Causality & Rationale: If GC-MS analysis reveals that the reaction yield remains completely static after the catalyst is removed, it definitively proves that the catalysis is genuinely heterogeneous. This validates that the oxazole ligand successfully prevents active Pd leaching into the solution.

Step 3: Product Isolation and Catalyst Recycling

-

For standard uninterrupted reactions (12 hours), cool the mixture to room temperature.

-

Centrifuge to recover the Pd@OBA-Cu catalyst. Wash the recovered catalyst with ethyl acetate and dry for the next cycle.

-

Purify the supernatant via silica gel column chromatography to isolate the arylated product.

Experimental workflow for catalyst preparation, validation, and recycling.

Quantitative Data & Performance Metrics

The bifunctional design of the OBA ligand yields superior catalytic metrics compared to traditional homogeneous systems, particularly in terms of Turnover Number (TON) and reusability.

| Entry | Catalyst System | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Leaching (ppm) |

| 1 | Pd@OBA-Cu | Aryl Iodide | Anisole | 110 | 12 | 96 | 480 | < 0.5 |

| 2 | Pd@OBA-Cu | Aryl Bromide | Anisole | 110 | 16 | 89 | 445 | < 0.5 |

| 3 | Pd@OBA-Cu (Run 5) | Aryl Iodide | Anisole | 110 | 12 | 92 | 460 | < 0.5 |

| 4 | Pd(OAc)2 (Homogeneous) | Aryl Iodide | DMF | 110 | 12 | 74 | 120 | N/A |

| 5 | Ru@OBA-Cu | Benzyl Alcohol | Toluene | 100 | 24 | 91 | 380 | < 1.0 |

Data Summary: The Pd@OBA-Cu system maintains >90% yield even after 5 recycling runs, demonstrating the robust anchoring capability of the carboxylate moiety and the strong coordination environment provided by the oxazole ring.

References

-

Title: Application of Ruthenium and Palladium Supported on Copper Materials in Selective Synthesis of N-Benzylanilinyl-Benzoimidazole and Benzoimidazoquinazoline Derivatives Source: Chemistry - An Asian Journal / PubMed (2025) URL: [Link]

-

Title: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: Molecules / MDPI (2022) URL: [Link]

-

Title: Two novel SNS-donor palladium(II) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents Source: PubMed (2025) URL: [Link]

Sources

- 1. Application of Ruthenium and Palladium Supported on Copper Materials in Selective Synthesis of N-Benzylanilinyl-Benzoimidazole and Benzoimidazoquinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two novel SNS-donor palladium(II) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole [mdpi.com]

Application Note: Preparation and Utility of 3-(Oxazol-2-yl)benzoic Acid Amides in Drug Discovery

Executive Summary

The 3-(oxazol-2-yl)benzamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid, planar geometry and versatile hydrogen-bonding capabilities, this motif is increasingly utilized to optimize metabolic stability, enhance blood-brain barrier (BBB) penetrance, and precisely project functional groups into target binding pockets. Recent high-profile applications of this scaffold include the development of metabotropic glutamate receptor subtype 1 (mGlu1) positive allosteric modulators (PAMs) for schizophrenia , long-acting PI3Kα inhibitors for oncology , and next-generation oxazole-based ferroptosis inhibitors for central nervous system (CNS) diseases .

This application note provides a comprehensive guide to the synthetic strategies, step-by-step experimental protocols, and pharmacological rationale for incorporating 3-(oxazol-2-yl)benzoic acid amides into lead optimization workflows.

Mechanistic Insights & Rationale (E-E-A-T)

Structural Rigidity and Vector Projection

The conjugation of the oxazole ring to the benzoic acid core creates a highly conjugated, co-planar system. This rigidity restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to a target receptor. The amide vector at the 3-position is consequently locked into a predictable trajectory, which is critical for engaging deep allosteric pockets, such as the transmembrane domain of GPCRs like mGlu1 .

Bioisosterism and Metabolic Stability

In medicinal chemistry, oxazoles are frequently deployed as bioisosteres for amides, esters, and other heterocycles. In the context of radical trapping antioxidants (RTAs) for ferroptosis inhibition, replacing highly polar sulfonamides with isosteric oxazoles drastically reduces the topological polar surface area (tPSA). This single modification prevents rapid efflux and significantly enhances oral bioavailability and brain tissue partitioning, enabling the treatment of neurodegenerative diseases .

Causality in Synthetic Design

When constructing 3-(oxazol-2-yl)benzamides, chemists must choose between late-stage oxazole formation or late-stage amide coupling.

-

Late-Stage Amide Coupling: Starting from a pre-formed 3-(oxazol-2-yl)benzoic acid allows for rapid library generation by varying the amine. This is the preferred route for extensive Structure-Activity Relationship (SAR) campaigns.

-

Late-Stage Oxazole Formation (Suzuki-Miyaura): Coupling an oxazole boronate to a 3-bromobenzamide is advantageous when the amine fragment is highly complex or sensitive to the harsh acidic/oxidative conditions sometimes required for de novo oxazole ring synthesis.

Synthetic Strategies & Workflows

To support high-throughput SAR studies, divergent synthetic routes are required. The workflow below illustrates the two most robust pathways for generating 3-(oxazol-2-yl)benzamide libraries.

Fig 1. Divergent synthetic strategies for 3-(Oxazol-2-yl)benzamide library generation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic step.

Protocol A: HATU-Mediated Amide Coupling (Late-Stage Diversification)

This method is highly efficient for coupling 3-(oxazol-2-yl)benzoic acid with various primary and secondary amines.

Reagents: 3-(Oxazol-2-yl)benzoic acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

-

Activation: Dissolve 3-(oxazol-2-yl)benzoic acid in anhydrous DMF (0.1 M) under an argon atmosphere. Add DIPEA followed by HATU. Stir at room temperature for 15 minutes.

-

Causality: Pre-activation ensures the complete formation of the active OBt ester. Adding the amine too early can result in the formation of an unreactive carboxylate-amine salt, stalling the reaction.

-

-

Coupling: Add the desired amine to the reaction mixture. Stir for 2–4 hours.

-

Validation: Monitor via LC-MS. The reaction is complete when the mass of the activated ester disappears and the product mass dominates the chromatogram.

-

-

Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification Wash: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.

-

Causality: The basic aqueous wash removes the water-soluble HATU byproduct (tetramethylurea), while the LiCl washes efficiently pull residual DMF out of the organic phase, preventing streaking during chromatography.

-

-

Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This method is utilized when the oxazole ring must be installed late in the synthesis.

Reagents: 3-Bromobenzamide derivative (1.0 eq), Oxazol-2-yl pinacol boronate (1.5 eq), K₂CO₃ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), 1,4-Dioxane/H₂O (4:1 v/v).

-

Preparation: Charge a Schlenk flask with the 3-bromobenzamide, oxazole boronate, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

-

Causality: A biphasic solvent system is critical; the organic solvent dissolves the cross-coupling partners, while water dissolves the inorganic base required to accelerate the transmetalation step of the catalytic cycle.

-

-

Degassing: Sparge the mixture with argon for 15 minutes.

-

Validation/Causality: Oxygen must be rigorously excluded. Failure to degas will result in the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species (observed as a precipitation of "Pd black"), killing the reaction.

-

-

Catalysis: Add Pd(dppf)Cl₂ quickly under positive argon flow. Seal the flask and heat to 90°C for 12 hours.

-

Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Dry the organic layer (MgSO₄) and concentrate.

-

Characterization: Purify via column chromatography.

-

Validation: ¹H NMR must show the characteristic oxazole protons (typically doublets at ~7.1 ppm and ~7.7 ppm) integrating in a 1:1 ratio with the benzamide aromatic signals.

-

Quantitative Data & SAR Summary

The versatility of the 3-(oxazol-2-yl)benzamide (and related benzo[d]oxazole) core is demonstrated by its application across vastly different therapeutic targets. Table 1 summarizes recent quantitative data from literature leveraging this scaffold.

Table 1: Pharmacological profiles of representative Oxazol-2-yl benzamide derivatives.

| Compound Class | Target Mechanism | Representative R-Group (Amide/Amine) | Biological Activity | Key Pharmacological Property | Ref |

| mGlu1 PAM (VU6024578) | mGlu1 Receptor (GPCR) | 1,2'-dimethyl-1H,2'H-[3,3'-bipyrazol]-5-yl | EC₅₀ = 54 nM | High CNS penetrance (Rat Kp = 0.99); Efficacy in psychosis models. | |

| PI3Kα Inhibitor | PI3Kα Kinase | 4,6-dimorpholino-1,3,5-triazin-2-yl | IC₅₀ = 4.4 nM | High bioavailability (130%); Long-acting efficacy for gastric cancer. | |

| Ferroptosis Inhibitor | Lipid Peroxidation | Cycloalkyl / Aliphatic amines | EC₅₀ < 10 nM | Excellent oral bioavailability and BBB partitioning for CNS diseases. |

Pharmacological Pathway Visualization

To understand the biological impact of these compounds, Figure 2 illustrates the downstream signaling cascade triggered by 3-(oxazol-2-yl)benzamide derivatives acting as mGlu1 Positive Allosteric Modulators.

Fig 2. Downstream Gq/11 signaling cascade of mGlu1 Positive Allosteric Modulators.

References

-

Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models Source: Journal of Medicinal Chemistry (2024) URL:[Link]

-

Discovery of Novel Phosphoinositide-3-Kinase α Inhibitors with High Selectivity, Excellent Bioavailability, and Long-Acting Efficacy for Gastric Cancer Source: Journal of Medicinal Chemistry (2022) URL:[Link]

-

Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (2025) URL:[Link]

Advanced Application Note: 3-(Oxazol-2-yl)benzoic Acid as a Versatile Fluorophore Core for Bioconjugation and Fluorescence Imaging Assays

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Photophysical causality, self-validating bioconjugation workflows, and live-cell imaging protocols.

Photophysical Rationale & Structural Advantages

The development of robust fluorescent probes requires a delicate balance between photophysical efficiency and bioconjugation compatibility. The 3-(oxazol-2-yl)benzoic acid (3-OBA) scaffold represents a highly versatile fluorophore core engineered for these exact demands.

Mechanistic Causality of the Oxazole Core: The oxazole ring acts as the primary electron-accepting moiety within a highly conjugated π -system. Upon excitation, this architecture facilitates strong fluorescence emission and enables a remarkably large Stokes shift (often 80–150 nm)[1]. This large Stokes shift is a critical advantage in fluorescence microscopy; it minimizes self-quenching between adjacent fluorophores on a heavily labeled protein and effectively bypasses the endogenous autofluorescence of biological samples, thereby maximizing the signal-to-noise ratio[1]. Furthermore, oxazole-benzene derivatives exhibit highly efficient energy transfer capabilities, making them foundational in advanced scintillation and high-throughput fluorescence assays[2].

Structural Causality of the Benzoic Acid Handle: The placement of the carboxylic acid at the meta position of the phenyl ring provides a sterically accessible handle for bioconjugation. Crucially, because the meta position is electronically decoupled from the primary transition dipole moment of the oxazole core, covalent modifications (such as amide bond formation during protein labeling) do not severely perturb the quantum yield or the emission wavelength of the fluorophore. This structural stability has allowed oxazole-benzoic acid derivatives to be successfully deployed in complex high-throughput screening assays, including the elucidation of oncoprotein binding sites[3].

Quantitative Data Summary

To contextualize the utility of 3-OBA derivatives, the following table summarizes their photophysical and conjugation parameters compared to standard commercial fluorophores (e.g., FITC).

Table 1: Photophysical & Conjugation Parameters of Oxazole-Based Probes

| Parameter | 3-(Oxazol-2-yl)benzoic acid derivatives | Standard Reference (FITC) | Causality / Assay Advantage |

| Stokes Shift | 80 - 150 nm | ~25 nm | Drastically minimizes self-quenching and background autofluorescence. |

| Excitation Max | ~340 - 370 nm | 490 nm | Compatible with standard UV/DAPI laser lines and filter sets. |

| Emission Max | ~450 - 520 nm | 525 nm | Tunable based on specific oxazole ring substituents; deep tissue penetration. |

| Conjugation Handle | Meta-carboxylic acid | Isothiocyanate | Forms highly stable amide bonds; meta-position preserves intrinsic quantum yield. |

| Hydrophobicity | Moderate (LogP ~2.5) | Low | Facilitates cell membrane permeability for intracellular target binding. |

Self-Validating Experimental Protocols

The following protocols detail the activation, conjugation, and application of 3-OBA. Every phase is designed as a self-validating system to ensure experimental integrity before proceeding to the next costly step.

Phase I: NHS-Ester Activation of 3-OBA

Objective: Convert the inert carboxylic acid into an amine-reactive crosslinker.

-

Reagent Preparation: Dissolve 10 mg of 3-OBA in 500 µL of anhydrous Dimethylformamide (DMF).

-

Activation: Add 1.5 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 molar equivalents of N-hydroxysuccinimide (NHS).

-

Incubation: Stir the reaction in the dark at room temperature for 2 hours.

-

Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis, NHS is immediately introduced to form a relatively stable, amine-reactive NHS-ester. This two-step strategy prevents premature hydrolysis and maximizes downstream labeling efficiency.

-

-

Self-Validation Check (TLC): Spot 1 µL of the reaction mixture onto a silica TLC plate. Elute with Dichloromethane:Methanol (9:1). The newly formed NHS-ester will exhibit a higher Rf value compared to the highly polar free acid. Do not proceed to Phase II until the free acid spot is completely depleted.

Phase II: Target Protein Conjugation

Objective: Covalently link the activated 3-OBA probe to a target antibody or protein.

-

Buffer Exchange: Ensure the target protein (e.g., 2 mg/mL) is in an amine-free buffer, such as 0.1 M Sodium Bicarbonate, pH 8.3.

-

Causality: The ϵ -amino groups of lysine residues must be in their unprotonated state (pKa ~10.5) to act as effective nucleophiles. At pH 8.3, a sufficient fraction of these amines is deprotonated, driving the nucleophilic acyl substitution at the NHS-ester while avoiding the rapid ester hydrolysis that occurs at pH > 9.0.

-

-

Conjugation: Slowly add a 10-fold molar excess of the 3-OBA NHS-ester (from Phase I) to the protein solution while vortexing gently. Incubate for 2 hours at room temperature.

-

Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to remove unreacted fluorophore.

-

Self-Validation Check (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and ~350 nm (oxazole peak). Calculate the Degree of Labeling (DOL). A DOL of 2–4 fluorophores per protein indicates successful conjugation without inducing hydrophobic precipitation.

Phase III: Live-Cell Fluorescence Imaging Assay

Objective: Visualize target antigens in live in vitro cell cultures.

-

Cell Preparation: Seed target cells (e.g., HeLa or HUVEC) in a 96-well glass-bottom imaging plate and culture until 70% confluent.

-

Probe Incubation: Replace media with imaging buffer containing the 3-OBA-protein conjugate (1–5 µg/mL). Incubate for 30 minutes at 37°C.

-

Stringent Washing: Wash the cells 3 times with PBS containing 0.05% Tween-20.

-

Causality: Unbound oxazole probes can non-specifically partition into lipid bilayers due to their moderate lipophilicity. Washing with a mild surfactant disrupts these non-specific hydrophobic interactions, ensuring the detected signal is strictly target-specific.

-

-

Imaging: Image using a confocal microscope (Excitation: 350-370 nm; Emission: 450-500 nm).

-

Self-Validation Check (Competitive Control): Include a parallel control well where cells are pre-incubated with a 100x excess of unlabeled target ligand for 1 hour prior to adding the 3-OBA conjugate. A complete reduction in fluorescence signal in this well validates that the observed signal is receptor-specific and not an artifact of membrane partitioning.

Mechanistic Diagrams

Diagram 1: Bioconjugation Chemistry Workflow

Caption: Workflow for 3-OBA bioconjugation via EDC/NHS chemistry, including critical self-validation steps.

Diagram 2: Live-Cell Imaging Assay Logic

Caption: Live-cell fluorescence imaging assay logic, featuring the competitive control validation pathway.

References

-

Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay. nih.gov.3

-

Fluorescent Dyes with Large Stokes Shifts of 80−200 nm for Optical Microscopy and Nanoscopy. uni-goettingen.de.1

-

Paper Scintillator Incorporated with Scintillator−Silica Fine Powders: Photophysical Characterization and Proof of Concept Dem. nii.ac.jp. 2

Sources

Application Note & Protocol: Solvent Selection and Preparation for Biochemical Assays of 3-(Oxazol-2-yl)benzoic acid

Abstract

This guide provides a comprehensive framework for the rational selection and preparation of solvents for biochemical assays involving 3-(Oxazol-2-yl)benzoic acid. As a molecule combining a heterocyclic oxazole ring and an acidic benzoic acid moiety, its physicochemical properties demand careful consideration to ensure experimental reproducibility and data integrity.[1] We will delve into the predicted properties of this compound, outline a systematic approach to solvent choice, provide detailed, validated protocols for stock solution preparation, and discuss the critical impact of solvents on assay performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable assay conditions.

Introduction: The Critical Role of the Solvent

The reliability of any biochemical assay is fundamentally dependent on the precise and consistent preparation of the test compound.[2] 3-(Oxazol-2-yl)benzoic acid is a representative small molecule whose structural features—a stable, aromatic oxazole ring and an ionizable carboxylic acid group—dictate its behavior in solution.[1][3] The solvent is not merely a vehicle; it is an active component of the experimental system that can profoundly influence the outcome.[4] Improper solvent selection can lead to a cascade of issues, including poor solubility, compound precipitation, direct interference with the biological target, and artifacts in signal detection, ultimately compromising the validity of the results.[5][6]

This application note provides the foundational knowledge and practical steps to navigate these challenges, ensuring that the observed biological activity is a true reflection of the compound's properties and not an artifact of its handling.

Physicochemical Profile of 3-(Oxazol-2-yl)benzoic acid

A thorough understanding of the compound's properties is the cornerstone of a logical solvent selection strategy.[2] While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its constituent chemical moieties.[1]

Table 1: Predicted Physicochemical Properties of 3-(Oxazol-2-yl)benzoic acid

| Property | Predicted Value/Characteristic | Rationale and Implications for Assay Development |

| Molecular Formula | C₁₀H₇NO₃ | --- |

| Molecular Weight | 189.17 g/mol | Essential for accurate calculation of molar concentrations for stock solutions. |

| pKa | ~4.2 (in water) | The benzoic acid group is acidic.[7][8] At pH > 5.2, the molecule will be predominantly deprotonated (carboxylate), increasing aqueous solubility. At pH < 3.2, it will be protonated (carboxylic acid), decreasing aqueous solubility.[1] The pKa in mixed solvents like DMSO/water will differ.[9] |

| Aqueous Solubility | pH-dependent; poor at acidic/neutral pH, higher at basic pH. | The hydrophobic oxazole and benzene rings limit water solubility.[1] Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) is expected to be very low.[1] |

| Organic Solvent Solubility | Predicted to be freely soluble in Dimethyl Sulfoxide (DMSO).[1] Soluble in other polar aprotic solvents and alcohols. | DMSO is the primary candidate for creating a high-concentration stock solution.[1][5] |

| Predicted LogP | ~1.5 - 2.0 | Indicates moderate hydrophobicity. This supports the prediction of low aqueous solubility and good solubility in organic solvents. |

| Chemical Stability | Generally stable. Potential for hydrolysis under harsh basic conditions.[1] Aromatic systems may be susceptible to photodegradation.[1] | Stock solutions should be stored protected from light and extreme pH.[2][10] Standard assay conditions (neutral pH, limited light exposure) are unlikely to cause significant degradation. |

Strategic Solvent Selection for Biochemical Assays

The goal is to find a solvent that can dissolve the compound at a high concentration for a stock solution and is also compatible with the aqueous environment of the final assay, causing minimal perturbation to the biological system.

The Primary Solvent: Dimethyl Sulfoxide (DMSO)

For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

-

Expertise & Experience: DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of organic compounds used in drug discovery.[5] Our prediction of high solubility for 3-(Oxazol-2-yl)benzoic acid in DMSO makes it the logical starting point.[1]

-

Trustworthiness: Using a single, high-purity (≥99.9%) solvent for the initial stock minimizes variability. It establishes a consistent baseline from which all subsequent dilutions are made.

Causality: The Impact of DMSO on Assay Components

While indispensable, DMSO is not an inert bystander. At elevated concentrations, it can directly impact the assay:

-

Protein Stability: DMSO can affect protein conformation. Depending on the protein and DMSO concentration, it can act as a stabilizer, denaturant, or activator.[11] It has been shown to decrease the thermal stability of some enzymes while paradoxically enhancing the catalytic efficiency of others.[12][13]

-

Enzyme Kinetics: DMSO can compete with substrates for binding to an enzyme's active site or alter the hydration shell of the enzyme, thereby affecting its activity.[14]

-

Cellular Health: In cell-based assays, DMSO concentrations are typically kept below 0.5%, and often below 0.1%, as higher levels can be cytotoxic or induce unintended biological effects.[5][15]

Core Directive: The final concentration of DMSO in the assay well must be minimized and kept constant across all tested concentrations of the compound, including the "vehicle control." A typical upper limit is <1.0% , with ≤0.5% being a widely accepted standard for robust assays.[5]

The Solvent Selection Workflow

This workflow provides a logical path from receiving the compound to its use in an assay plate.

Caption: Logical workflow for solvent selection and assay preparation.

Experimental Protocols

These protocols provide a self-validating system through the inclusion of necessary controls and checks.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is essential for understanding the absolute solubility limit in a specific buffer, which informs the maximum achievable concentration in an assay.

-

Preparation: Add an excess amount of solid 3-(Oxazol-2-yl)benzoic acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the final aqueous assay buffer in a sealed, inert vial (e.g., glass HPLC vial).[1]

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1] A shaker or rotator is ideal.

-

Phase Separation: After equilibration, confirm visually that excess, undissolved solid remains. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all solid material.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Analysis: Dilute the supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[1]

Protocol 2: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the accurate creation of a high-concentration master stock.

-

Calculation: Determine the mass of 3-(Oxazol-2-yl)benzoic acid required.

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For 2 mL of a 10 mM (0.010 mol/L) solution:

-

Mass = 0.010 mol/L × 0.002 L × 189.17 g/mol × 1000 mg/g = 3.78 mg

-

-

Weighing: Accurately weigh the calculated mass (e.g., 3.78 mg) using a calibrated analytical balance into a sterile, inert vial (e.g., amber glass or polypropylene).[5] Record the exact mass.

-

Dissolution: Add the calculated volume of high-purity DMSO (e.g., 2 mL) to the vial.[5]

-

Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved.[5] If dissolution is slow, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be applied, but be cautious of potential compound degradation with excessive heat.[5][10]

-

Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriately labeled, tightly sealed vials.[2][5] Store at -20°C or -80°C, protected from light.[5]

Protocol 3: Preparation of Working Solutions via Serial Dilution

This protocol is designed to prevent compound precipitation by performing intermediate dilutions in 100% DMSO before the final addition to the aqueous assay buffer.[5]

Caption: Workflow for serial dilution and final plate preparation.

-

Prepare Intermediate Stock: Create an intermediate stock solution from your 10 mM master stock. For example, dilute it 1:10 in 100% DMSO to make a 1 mM solution. This will be the highest concentration in your dilution series.

-

Serial Dilution in DMSO: In a 96-well plate (the "intermediate plate"), add 100 µL of 100% DMSO to wells B1 through H1. Add 200 µL of your 1 mM intermediate stock to well A1.

-